2-Chloro-1-dibenzofuran-2-ylethanone
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Overview
Description
Preparation Methods
The synthesis of 2-(CHLOROACETYL)DIBENZOFURAN typically involves the chlorination of dibenzofuran followed by acetylation. One common method involves the reaction of dibenzofuran with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Chemical Reactions Analysis
2-(CHLOROACETYL)DIBENZOFURAN undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form less oxidized derivatives.
Electrophilic Aromatic Substitution: The aromatic rings in the dibenzofuran moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include chloroacetyl chloride, aluminum chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(CHLOROACETYL)DIBENZOFURAN has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(CHLOROACETYL)DIBENZOFURAN involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). This receptor, when activated by the compound, can bind to the xenobiotic response element (XRE) promoter region of genes, leading to the activation of phase I and II xenobiotic metabolizing enzymes . These enzymes play a role in the detoxification and metabolism of various compounds.
Comparison with Similar Compounds
2-(CHLOROACETYL)DIBENZOFURAN can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound, which lacks the chloroacetyl group and has different chemical properties and reactivity.
2-(CHLOROACETYL)OXIME: A related compound with a similar structure but different functional groups, leading to different reactivity and applications.
4-(2-CHLOROACETYL)-ANTIPYRINE: Another related compound with a different core structure but similar chloroacetyl functionality.
Properties
CAS No. |
13067-90-8 |
---|---|
Molecular Formula |
C14H9ClO2 |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-chloro-1-dibenzofuran-2-ylethanone |
InChI |
InChI=1S/C14H9ClO2/c15-8-12(16)9-5-6-14-11(7-9)10-3-1-2-4-13(10)17-14/h1-7H,8H2 |
InChI Key |
WRIMNMMGJFHYMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)CCl |
Origin of Product |
United States |
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